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Introduction

Zandatrigine (formerly NBI-921352 or XEN901) is a potent and selective inhibitor of the
voltage-gated sodium channel NaV1.6, encoded by the SCN8A gene.[1][2] Its primary
mechanism of action involves the inhibition of sodium influx by targeting the voltage-sensing
domain 4 (VSD4) of the NaV1.6 channel. This action effectively blocks the persistent and
resurgent sodium currents that are often pathologically elevated in conditions of neuronal
hyperexcitability, such as certain forms of epilepsy.[1][2] Zandatrigine exhibits significant
selectivity for NaV1.6 over other sodium channel isoforms, including NaV1.1 and NaV1.2.[1][2]
[3] These application notes provide detailed protocols for cell-based assays to characterize the
activity and selectivity of Zandatrigine.

Data Presentation
Table 1: In Vitro Inhibitory Activity of Zandatrigine on
Voltage-Gated Sodium Channel Isoforms
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Channel . ]
Species Cell Line Assay Type Parameter Value (uM)
Isoform
. IC50
Electrophysio ]
hNaVv1.6 Human HEK293 (Persistent 0.051[1][2]
logy
Current)
) IC50
Electrophysio )
mNaV1.6 Mouse HEK293 (Persistent 0.058[2]
logy
Current)
Electrophysio
hNaVv1.1 Human HEK293 IC50 39[2]
logy
Electrophysio
mNaV1.1 Mouse HEK293 IC50 41[3]
logy
Electrophysio
hNav1.2 Human HEK293 IC50 6.9[2]
logy
Electrophysio
mNaVv1.2 Mouse HEK293 IC50 11[3]
logy
] Selectivity
Electrophysio )
hNav1.7 Human - | Ratio vs. 276-fold[3]
o
i hNaV1.6
hNaVv1.3, ) Selectivity
Electrophysio )
hNav1.4, Human - | Ratio vs. >583-fold[3]
o
hNaVv1.5 o hNaVv1.6

Note: Data for T-type calcium channels and NMDA receptors are not currently available,

reflecting Zandatrigine's high selectivity for NaV1.6.

Signaling Pathway and Experimental Workflow
Diagrams
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Voltage-Sensing
NaV1.6 Channel Domain 4 (VSD4)
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Zandatrigine's Mechanism of Action
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Whole-Cell Patch Clamp Workflow
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Plate cells in a microplate

Load cells with a
fluorescent indicator dye
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Fluorescence-Based Assay Workflow
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Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.6
Currents

This protocol is designed to measure the effect of Zandatrigine on transient, persistent, and
resurgent sodium currents in HEK293 cells stably expressing human NaV1.6.

Materials:

o HEK?293 cells stably expressing human NaV1.6

e Cell culture medium (e.g., DMEM supplemented with 10% FBS and selection antibiotic)
o Poly-L-lysine coated glass coverslips

o External solution (in mM): 140 NaCl, 3 KCI, 1 MgCI2, 1 CaCl2, 10 HEPES, 10 Glucose (pH
7.4 with NaOH)

e Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
o Zandatrigine stock solution (in DMSO)
» Positive control: Tetrodotoxin (TTX)
¢ Negative control: Vehicle (DMSO)
o Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
e Cell Preparation:
o Culture HEK293-hNaV1.6 cells under standard conditions (37°C, 5% CO2).

o One to two days before the experiment, plate the cells onto poly-L-lysine coated glass
coverslips at a low density to ensure isolated cells for patching.

e Recording Setup:
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[e]

Transfer a coverslip with cells to the recording chamber on the microscope stage and
perfuse with the external solution.

[e]

Pull borosilicate glass pipettes to a resistance of 2-5 MQ when filled with the internal
solution.

[e]

Establish a giga-ohm seal (>1 GQ) with a single, healthy-looking cell.

o

Rupture the cell membrane to achieve the whole-cell configuration.

» Voltage Protocols and Data Acquisition:
o Transient and Persistent Currents:
» Hold the cell at a membrane potential of -120 mV.

» Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV
increments for 50 ms).

» Measure the peak inward current as the transient current and the current at the end of
the depolarizing pulse as the persistent current.

o Resurgent Current:

= From a holding potential of -120 mV, apply a brief (20 ms) depolarizing pulse to +30 mV
to inactivate the channels.

» Repolarize the membrane to various potentials (e.g., from -80 mV to 0 mV in 10 mV
increments) to elicit the resurgent current.

e Compound Application:
o Establish a stable baseline recording in the external solution.

o Perfuse the recording chamber with increasing concentrations of Zandatrigine (e.g., 1 nM
to 10 uM) diluted in the external solution. Allow the effect to stabilize at each concentration
before recording.
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o Perform a washout with the external solution to assess the reversibility of the inhibition.

o Apply a saturating concentration of TTX (e.g., 300 nM) at the end of the experiment to
block all NaV1.6 currents and determine the baseline.

o Include vehicle controls (DMSO at the highest concentration used for Zandatrigine) to
account for any solvent effects.

o Data Analysis:

o Measure the peak amplitude of the transient, persistent, and resurgent currents in the
absence and presence of Zandatrigine.

o Normalize the current amplitudes to the baseline recording.

o Construct concentration-response curves and fit the data with a Hill equation to determine
the IC50 values for each current type.

Fluorescence-Based Membrane Potential Assay

This high-throughput assay measures changes in membrane potential in response to NaV1.6
channel activation and its inhibition by Zandatrigine.

Materials:

o HEK293 cells stably expressing hNaV1.6

e Black, clear-bottom 96- or 384-well microplates

 Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
e NaV1.6 channel activator (e.g., Veratridine)

e Zandatrigine stock solution (in DMSO)

» Positive control: A known NaV1.6 blocker (e.g., Tetrodotoxin)

» Negative control: Vehicle (DMSO)
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o Fluorescence imaging plate reader (e.g., FLIPR)
Procedure:
o Cell Plating:

o Seed HEK293-hNaV1.6 cells into the microplates and incubate overnight to form a
confluent monolayer.

e Dye Loading:
o Prepare the membrane potential dye solution according to the manufacturer's instructions.
o Remove the culture medium from the cell plate and add the dye solution to each well.
o Incubate the plate at 37°C for 30-60 minutes, protected from light.

o Compound Addition:

o Prepare a compound plate with serial dilutions of Zandatrigine, positive control, and
negative control.

o Place the cell plate and the compound plate into the fluorescence plate reader.

e Fluorescence Measurement:

[¢]

Set the instrument to record a baseline fluorescence for a short period.

[¢]

Program the instrument to add the compounds from the compound plate to the cell plate.

[e]

Continue recording the fluorescence to measure the inhibitory effect of the compounds.

o

After a suitable incubation period with the inhibitors, add the NaV1.6 activator (Veratridine)
to all wells to induce membrane depolarization.

o

Record the change in fluorescence intensity upon channel activation.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 9/13 Tech Support


https://www.benchchem.com/product/b11934395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11934395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Calculate the change in fluorescence in response to the activator for each well.
o Normalize the data to the positive and negative controls.

o Plot the normalized response against the concentration of Zandatrigine to generate a
concentration-response curve and determine the IC50 value.

Calcium Imaging Assay for T-type Calcium Channel and
NMDA Receptor Activity (Selectivity Screening)

These assays are designed to assess the selectivity of Zandatrigine by measuring its effect on
T-type calcium channels and NMDA receptors.

Materials:

o Cell line expressing the target channel (e.g., HEK293 expressing Cav3.2 or neurons
expressing NMDA receptors)

e Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
e Hanks' Balanced Salt Solution (HBSS)

e Agonists: For T-type channels, a depolarizing stimulus (e.g., high KCI); for NMDA receptors,
NMDA and glycine.

o Zandatrigine stock solution (in DMSO)

» Positive controls: A known T-type calcium channel blocker (e.g., Mibefradil) or an NMDA
receptor antagonist (e.g., MK-801).

» Negative control: Vehicle (DMSO)
o Fluorescence microscope with an imaging system or a fluorescence plate reader.
Procedure:

o Cell Preparation and Dye Loading:
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o Plate the cells on glass-bottom dishes or in microplates.

o Load the cells with Fura-2 AM (typically 1-5 uM in HBSS) for 30-60 minutes at 37°C.

o Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the
dye inside the cells.

e Baseline and Compound Incubation:

o Acquire a stable baseline fluorescence recording.

o Add various concentrations of Zandatrigine, positive control, or negative control and
incubate for an appropriate time.

e Stimulation and Measurement:

o For T-type Calcium Channels: Stimulate the cells with a high KCI solution to induce
membrane depolarization and channel opening.

o For NMDA Receptors: Stimulate the cells with a solution containing NMDA and its co-
agonist glycine.

o Record the changes in intracellular calcium concentration by measuring the fluorescence
emission at two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

o Data Analysis:

[e]

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.

o Determine the peak change in the fluorescence ratio in response to the agonist.

o Normalize the response in the presence of Zandatrigine to the control response.

o If any inhibition is observed, generate a concentration-response curve to determine the
IC50 value. Based on the high selectivity of Zandatrigine, significant inhibition is not
expected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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